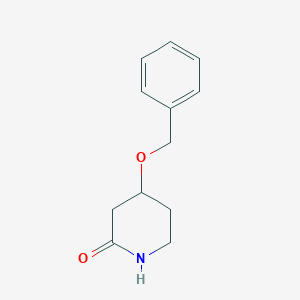

4-(Benzyloxy)piperidin-2-one

Description

Significance of Piperidinone Scaffolds in Advanced Organic Synthesis

The piperidinone skeleton is a fundamental structural motif in organic chemistry, prized for its utility as a versatile building block, particularly in the pharmaceutical industry. researchgate.netresearchgate.net Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a ketone group within the ring. wikipedia.orghmdb.ca This arrangement provides a reactive and adaptable framework for constructing more complex molecules. researchgate.net

Piperidinone scaffolds are key precursors in the synthesis of the piperidine (B6355638) ring, a structure that is a ubiquitous feature in a vast array of natural products, especially alkaloids, and in numerous drug candidates. researchgate.netnih.gov Their importance is underscored by their application in creating compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netrsc.org The ease of manipulating the carbonyl group allows for the introduction of various substituents, making piperidinones invaluable intermediates in the development of novel therapeutic agents. researchgate.net Consequently, extensive research has been dedicated to developing efficient synthetic pathways to access these important molecular frameworks. researchgate.netnih.gov

Historical Development and Evolution of Piperidinone Chemistry

The chemistry of piperidines and their derivatives has a rich history dating back to the 19th century. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The development of synthetic methods for piperidinones followed, with classic named reactions forming the bedrock of their synthesis.

One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.org Another foundational method is the Mannich condensation, which involves the reaction of a compound with an active methylene (B1212753) group, an amine, and formaldehyde (B43269) to produce β-amino carbonyl compounds, providing a pathway to substituted 4-piperidones. chemrevlett.com Over the decades, these initial methods have been refined and expanded upon, leading to a vast toolkit for organic chemists. Modern approaches include catalytic hydrogenation, various cyclization strategies such as aza-Michael additions, and highly stereoselective multicomponent reactions, reflecting the continuous evolution of synthetic organic chemistry. nih.govnih.govresearchgate.net

Structural Characteristics and Chemical Importance of 4-Substituted Piperidin-2-ones

Piperidin-2-ones, also known as δ-valerolactams, are characterized by a carbonyl group at the C2 position adjacent to the nitrogen atom. The piperidine ring in these compounds typically adopts a stable chair conformation to minimize steric strain, though other conformations like half-chair or twist-boat can occur depending on the substitution pattern. chemrevlett.comiucr.org

The substitution at the C4 position is of particular strategic importance in medicinal chemistry. The 1,4-disubstitution pattern on a piperidine ring is prevalent among drug prototypes, partly because it presents more accessible synthetic routes and fewer stereochemical complications compared to other substitution patterns. nih.govacs.org The 4-position provides a convenient vector for introducing a wide variety of functional groups, allowing chemists to modulate the molecule's physicochemical properties, such as lipophilicity and polarity, and to explore interactions with biological targets. The presence of a substituent at the 4-position, as in 4-(benzyloxy)piperidin-2-one, creates a key intermediate that can be elaborated into more complex and biologically active molecules. iucr.orgnih.gov Research has shown that introducing additional substituents at various positions on the piperidine ring can be highly beneficial for identifying compounds with enhanced biological activity. nih.govacs.org

The Compound in Focus: this compound

Synthesis and Characterization

The synthesis of this compound can be approached through several established strategies for creating substituted piperidinones. A general and versatile method involves the regio- and diastereoselective reductive alkylation of a corresponding glutarimide (B196013) precursor, such as (S)-3-benzyloxyglutarimide. acs.org Another common pathway is the intramolecular cyclization of a δ-keto amide, which can be formed from suitable precursors. rsc.orgnih.gov For instance, δ-hydroxy amides can be oxidized to δ-keto amides, which then undergo cyclization to form the piperidin-2-one ring. nih.gov These methods allow for the controlled introduction of the benzyloxy group at the C4 position and can be adapted to produce chiral, non-racemic products, which are crucial for pharmaceutical applications. acs.org

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | C1C(C(=O)NCC1)OCC2=CC=CC=C2 |

| InChI Key | FHNFLGAWWRXJDC-UHFFFAOYSA-N |

| CAS Number | 83874-42-0 |

Note: Data is algorithmically generated and should be confirmed with experimental data.

Chemical Properties and Reactivity

This compound possesses a combination of functional groups that define its chemical behavior. The core structure is a lactam (a cyclic amide), which is generally less reactive than its acyclic amide counterparts but can still undergo reactions such as reduction of the carbonyl group to form a 4-(benzyloxy)piperidine. The nitrogen atom of the lactam can be subjected to N-alkylation or N-acylation reactions to introduce further diversity. rsc.org

The benzyloxy group (—OCH₂Ph) is a benzyl (B1604629) ether. This group enhances the compound's lipophilicity, potentially influencing its solubility in organic solvents and its pharmacokinetic properties in a medicinal context. evitachem.com The ether linkage is relatively stable, but the benzyl group can be removed under specific conditions, such as catalytic hydrogenation (hydrogenolysis), to reveal a hydroxyl group at the 4-position. This deprotection step is a common strategy in multi-step synthesis, unmasking a reactive handle for further functionalization.

Research Applications

The primary application of this compound in research is as a versatile intermediate and chiral building block for the synthesis of more complex molecules. acs.org Its structure is a valuable scaffold for creating libraries of compounds for drug discovery. The substituent at the 4-position is a key feature that allows for the development of derivatives with diverse biological activities. nih.goviucr.org

For example, it serves as a precursor for substituted 3-piperidinols and can be used in the asymmetric synthesis of neurokinin substance P receptor antagonists and inhibitors of HIV proteases. acs.org The ability to stereoselectively synthesize and modify this compound makes it an important tool in the construction of complex natural products and their analogues, contributing significantly to the fields of medicinal chemistry and advanced organic synthesis. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12-8-11(6-7-13-12)15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOMZDKXPSETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 Benzyloxy Piperidin 2 One Systems

Reactions Involving the Lactam Carbonyl Group

The lactam carbonyl group in 4-(benzyloxy)piperidin-2-one is a key site for transformations, most notably reduction reactions. The partial reduction of the carbonyl group can yield a hemiaminal (lactamol), while complete reduction of the amide bond is also possible, leading to the corresponding piperidine (B6355638).

The choice of reducing agent is critical in determining the reaction's outcome. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl completely. In contrast, milder or more sterically hindered reagents can achieve partial reduction to the lactamol. For instance, Schwartz's reagent (Cp₂Zr(H)Cl) is known for its ability to reduce lactams to the corresponding imines, which can then be used in subsequent reactions. acs.org Similarly, Super-Hydride® (lithium triethylborohydride) has been used for the reduction of related lactam carbonyls to generate lactamols. rsc.org These lactamols or the imines derived from them are valuable intermediates for further functionalization, such as in the Joullié–Ugi reaction to produce peptidomimetics. acs.org

| Reaction Type | Reagent | Product Type | Reference |

| Partial Reduction | Schwartz's Reagent (Cp₂Zr(H)Cl) | Imine/Lactamol | acs.org |

| Partial Reduction | Super-Hydride® (LiBH(C₂H₅)₃) | Lactamol | rsc.org |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Substituted Piperidine | core.ac.uk |

Functional Group Interconversions at the Benzyloxy Moiety

The benzyloxy group at the C-4 position serves primarily as a protecting group for the hydroxyl functionality. Its removal is a common and crucial step in many synthetic pathways, unmasking the 4-hydroxy group for further reactions or as a key feature in the final target molecule.

The most prevalent method for debenzylation is catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds under mild conditions and is highly efficient, yielding 4-hydroxypiperidin-2-one. This transformation is fundamental in the synthesis of various biologically active piperidine derivatives. researchgate.net

| Transformation | Reagent/Catalyst | Product | Description | Reference |

| Debenzylation | H₂, Pd/C | 4-Hydroxypiperidin-2-one | Removal of the benzyl (B1604629) protecting group to reveal the hydroxyl group. | researchgate.net |

Modifications and Derivatizations at the Piperidine Nitrogen

The secondary amine within the lactam ring of this compound allows for various modifications at the nitrogen atom. These derivatizations are essential for building molecular complexity and modulating the pharmacological properties of the resulting compounds. The two most common modifications are N-alkylation and N-acylation.

N-Alkylation: This reaction introduces an alkyl or arylmethyl group onto the piperidine nitrogen. It is typically achieved by treating the lactam with an alkyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or cesium carbonate. vulcanchem.comnih.gov Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing N-substituents. nih.govambeed.com

N-Acylation: This process involves the introduction of an acyl group to the nitrogen atom, forming an N-acylpiperidone. This is generally accomplished by reacting the parent lactam with an acyl chloride or anhydride (B1165640) under basic conditions. ambeed.com These N-acyl derivatives are important intermediates in their own right and are precursors to a range of bioactive molecules. nih.govresearchgate.net

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Alkyl Group | vulcanchem.comresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Alkyl Group | nih.gov |

| N-Acylation | Acyl Chloride/Anhydride, Base | Acyl Group | ambeed.comnih.gov |

Nucleophilic Additions and Other Carbon-Carbon Bond Forming Reactions

The carbon atom adjacent to the lactam carbonyl (the α-carbon or C-3 position) is amenable to deprotonation to form an enolate. This enolate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions, most notably alkylation. numberanalytics.comlibretexts.org

The reaction is initiated by treating the N-protected this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the enolate. This enolate can then be quenched with an electrophile, like an alkyl halide, to install a substituent at the C-3 position. rsc.org This method allows for the stereoselective introduction of alkyl groups, creating new stereogenic centers. Furthermore, the enolate can participate in conjugate additions, such as the Michael reaction, with α,β-unsaturated carbonyl compounds to form more complex adducts.

| Reaction Type | Base/Reagents | Electrophile | Product Type | Reference |

| α-Alkylation | LDA | Alkyl Halide | 3-Alkyl-4-(benzyloxy)piperidin-2-one | libretexts.orgrsc.org |

| Michael Addition | LDA | α,β-Unsaturated Carbonyl | 3-(1,3-Dicarbonyl)-4-(benzyloxy)piperidin-2-one |

Rearrangement Reactions and Structural Diversification

The this compound framework is not only a substrate for simple functional group manipulations but also a precursor for significant structural rearrangements and diversification, often leading to bicyclic or other complex heterocyclic systems.

One strategy for diversification involves using the inherent reactivity of the piperidinone ring to induce rearrangements. For example, Hofmann-type rearrangements of related N-trifloxy lactams can lead to ring contraction, providing access to highly functionalized pyrrolidine (B122466) derivatives. nih.gov Another powerful method is the Meyers' lactamization, which can be used to construct chiral bicyclic lactams from keto-acids derived from the piperidone scaffold. nih.gov These bicyclic lactams are valuable building blocks for natural product synthesis. Intramolecular cyclization reactions, such as those involving an intramolecular Corey-Chaykovsky reaction, can also be employed to generate zwitterionic bicyclic lactams from intermediates derived from the piperidinone core. researchgate.net These advanced strategies highlight the utility of this compound as a starting point for creating structurally diverse and complex molecular architectures. rsc.org

| Reaction Type | Key Transformation | Resulting Structure | Reference |

| Ring Contraction | Hofmann-type Rearrangement | Substituted Pyrrolidine | nih.gov |

| Bicyclic Lactam Synthesis | Meyers' Lactamization | Bicyclic Lactam | nih.gov |

| Intramolecular Cyclization | Corey-Chaykovsky Reaction | Zwitterionic Bicyclic Lactam | researchgate.net |

Strategic Utility of 4 Benzyloxy Piperidin 2 One As a Key Synthetic Intermediate

Construction of Complex Polyhydroxylated Piperidine (B6355638) Alkaloid Analogs

Piperidine alkaloids are a large and diverse family of natural products characterized by a piperidine ring skeleton. Many of these compounds exhibit significant biological activities, making them attractive targets for synthetic chemists. The synthesis of analogs of these natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Research has demonstrated that substituted piperidin-2-ones are valuable precursors for the synthesis of various indolizidine and piperidine alkaloids. researchgate.net The strategic placement of the benzyloxy group at the 4-position of the piperidin-2-one ring provides a handle for the introduction of additional functionality and stereochemical control, which is essential for the synthesis of complex polyhydroxylated structures. The protected hydroxyl group can be deprotected at a later stage in the synthesis and converted to other functional groups or used to modulate the biological activity of the final compound.

Applications in the Synthesis of Substituted Piperidine Scaffolds

The piperidine motif is a ubiquitous structural element found in a vast number of natural products and pharmaceutical agents. nih.govresearchgate.netresearchgate.net Consequently, the development of efficient methods for the synthesis of substituted piperidine scaffolds is of paramount importance in medicinal chemistry. researchgate.netclinmedkaz.org 4-(Benzyloxy)piperidin-2-one serves as a key starting material for the creation of a variety of substituted piperidines. nih.gov

The lactam functionality within the this compound ring can undergo various chemical transformations. For instance, reduction of the lactam can lead to the corresponding 4-benzyloxypiperidine. The nitrogen atom of the piperidine ring can then be further functionalized through reactions such as N-alkylation or reductive amination to introduce a wide range of substituents. nih.gov This versatility allows for the generation of libraries of substituted piperidine derivatives for screening in drug discovery programs. researchgate.net

A general approach to (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones has been developed, highlighting the utility of benzyloxy-substituted piperidinones in creating chiral nonracemic substituted 3-piperidinols. acs.org This methodology has been successfully applied to the asymmetric syntheses of significant biologically active molecules. acs.org Furthermore, piperidin-4-ones, closely related structures, are recognized as versatile building blocks due to the ease of manipulating the carbonyl group to introduce diverse substituents into the six-membered ring. researchgate.net

| Starting Material | Reagent(s) | Product | Application |

| (S)-3-Benzyloxyglutarimide | Reductive alkylation | (5S,6R)-6-Alkyl-5-benzyloxy-2-piperidinones | Asymmetric synthesis of neurokinin substance P receptor antagonist L-733,061 (ent-1), (−)-deoxocassine (4), and an HIV protease inhibitor (5a) acs.org |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline, reductive amination | N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine | Synthesis of N-substituted piperidines researchgate.net |

| tert-Butyl (S)-3-hydroxy or 4-hydroxypiperidine-1-carboxylate | NaH, BnBr; Boc deprotection | 3- or 4-Benzyloxypiperidine | Synthesis of dopamine (B1211576) D4 receptor antagonists nih.gov |

Precursors for Spirocyclic and Fused Heterocyclic Systems

Spirocyclic and fused heterocyclic systems are classes of compounds that often exhibit unique three-dimensional structures and interesting biological properties. The development of synthetic routes to these complex architectures is an active area of research in organic chemistry.

This compound can serve as a precursor for the synthesis of spirocyclic compounds. For example, the piperidine ring can be incorporated as the spirocyclic component in more elaborate molecular frameworks. The synthesis of spiro[indoline-3,3′-piperidine]-6′-ones has been achieved through a cascade reaction, showcasing the utility of piperidine-containing building blocks in constructing spiro-fused heterocyclic scaffolds. researchgate.net While this example does not directly start from this compound, it illustrates the potential of piperidinone derivatives in the synthesis of spirocycles. The benzyloxy group in this compound offers a site for further functionalization, which could be exploited in the design of novel spirocyclic systems.

The synthesis of fused heterocyclic systems can also be envisioned starting from this compound. The lactam ring can be a partner in various cyclization reactions to form bicyclic or polycyclic structures. For instance, the synthesis of quinolizidine (B1214090) enaminones has been accomplished using dihydropyridinone intermediates, which can be conceptually derived from piperidinone precursors. rsc.org

Versatile Building Blocks for Advanced Organic Molecules

The chemical reactivity of this compound makes it a versatile building block for the synthesis of a wide range of advanced organic molecules beyond the classes mentioned above. nih.gov Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

The benzyloxy group can be cleaved under various conditions to reveal a hydroxyl group, which can then be further transformed. The lactam can be hydrolyzed to the corresponding amino acid, or it can be activated for coupling with other molecules. The piperidine ring itself can be a scaffold for the attachment of various pharmacophores. This versatility has led to its use in the synthesis of compounds targeting a range of biological targets, including dopamine receptors. nih.gov

The development of synthetic methodologies utilizing such building blocks is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents. arabjchem.org The ability to construct complex and diverse molecular architectures from a single, readily accessible starting material like this compound is a testament to its strategic importance in modern organic synthesis.

Spectroscopic Characterization and Computational Analysis of 4 Benzyloxy Piperidin 2 One Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

NMR spectroscopy is a cornerstone for the structural analysis of piperidin-2-one derivatives. One-dimensional and two-dimensional experiments are employed to unambiguously assign proton and carbon signals and to determine the molecule's stereochemistry. nih.govoptica.org

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For instance, in the analogue (5R,6R)-4,5-Bis(benzyloxy)-6-(benzyloxymethyl)piperidin-2-one, the signals corresponding to the aromatic protons of the benzyl (B1604629) groups typically appear in the downfield region (around 7.23-7.34 ppm). rsc.org The protons on the piperidin-2-one ring have characteristic chemical shifts and coupling constants that help define their relative positions. The amide proton (NH) often appears as a broad singlet. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the lactam ring is highly deshielded, appearing at approximately 169.8 ppm. rsc.org The carbons of the benzyloxy groups and the piperidine (B6355638) ring can be assigned based on their chemical shifts and by correlation with the proton signals using 2D NMR techniques. rsc.orgwiley-vch.de

Table 1: ¹H and ¹³C NMR Data for (5R,6R)-4,5-Bis(benzyloxy)-6-(benzyloxymethyl)piperidin-2-one in CDCl₃ rsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.34–7.23 (m, 15H) | 137.8, 137.7, 137.5, 128.5, 128.0, 128.0, 127.9, 127.9, 127.8, 127.8, 127.7, 127.6 |

| NH | 6.33 (brs, 1H) | - |

| CH₂Ph | 4.79 (d, J=11.5 Hz, 1H), 4.65–4.43 (m, 5H) | 73.6, 73.3, 71.7 |

| H-2e | 2.79 (dd, J=5.3, 17.2 Hz, 1H) | 35.2 |

| H-2a | 2.48 (dd, J=7.6, 17.4 Hz, 1H) | 35.2 |

| H-3 | 3.88 (dt, J=5.3, 7.2 Hz, 1H) | 75.5 |

| H-4 | 3.63–3.51 (m, 1H) | 75.7 |

| H-5 | 3.63–3.51 (m, 1H) | 54.9 |

| H-6a, H-6b | 3.63–3.51 (m, 1H), 3.42–3.35 (m, 1H) | 71.0 |

Note: The table presents data for a specific analogue. Assignments are based on the cited literature.

Two-dimensional NMR experiments are crucial for the definitive assignment of complex structures. wiley-vch.de

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity between adjacent protons within the piperidinone ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as the benzyloxy group to the piperidine ring. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It is instrumental in determining the stereochemistry and conformational preferences of the molecule, for example, by showing through-space interactions between axial and equatorial protons on the piperidine ring. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high accuracy. rsc.org This method provides definitive confirmation of the chemical identity of the synthesized 4-(benzyloxy)piperidin-2-one analogues. rsc.orgwiley-vch.de The high resolution of the measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common method used for these analyses, often detecting the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

Table 2: HRMS Data for a this compound Analogue rsc.org

| Compound | Ion | Calculated m/z | Found m/z |

|---|

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational transitions. For this compound analogues, these techniques can confirm the presence of key structural features.

The IR spectrum of a piperidin-2-one analogue shows several characteristic absorption bands:

N-H Stretch: A band in the region of 3390-3400 cm⁻¹ corresponds to the stretching vibration of the secondary amide (lactam) N-H bond. rsc.org

C=O Stretch: A strong absorption band around 1660-1670 cm⁻¹ is characteristic of the carbonyl group in the six-membered lactam ring. rsc.orgmdpi.com

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene (B151609) ring in the benzyloxy group. rsc.org

Aliphatic C-H Stretch: Bands in the 2800-3000 cm⁻¹ region arise from the C-H stretching of the piperidine ring and the methylene (B1212753) bridge of the benzyl group. rsc.org

C-O-C Stretch: The ether linkage of the benzyloxy group typically shows a strong stretching vibration in the fingerprint region, around 1100 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information and is particularly useful for analyzing the non-polar bonds and symmetric vibrations of the molecule. orientjchem.org

Table 3: Key IR Absorption Bands for a this compound Analogue rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3396 |

| C=O (Lactam) | Stretch | ~1666 |

| Aromatic C-H | Stretch | ~3019 |

| Aliphatic C-H | Stretch | ~2868 |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those using quantum chemical methods, provide valuable insights that complement experimental data. They can be used to predict molecular geometry, spectroscopic properties, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of piperidinone derivatives. orientjchem.orgiucr.org Calculations, often using the B3LYP functional, can predict the most stable conformation of the molecule. orientjchem.orgresearchgate.net For piperidine rings, DFT calculations consistently show a preference for a chair conformation, as this minimizes steric and torsional strain. iucr.orgvulcanchem.com

DFT is also employed to:

Optimize Molecular Geometry: Calculate bond lengths, bond angles, and dihedral angles of the ground state structure. researchgate.net

Predict Vibrational Frequencies: The calculated IR and Raman spectra can be compared with experimental results to support the assignment of vibrational modes. orientjchem.orgorientjchem.org

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity, with a larger gap suggesting higher stability. nih.govresearchgate.net This analysis helps understand charge transfer possibilities within the molecule. nih.gov

These computational approaches are essential for rationalizing the observed spectroscopic data and for gaining a deeper understanding of the structure-property relationships in this compound and its analogues.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving piperidin-2-one scaffolds. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of analogous lactam and piperidine systems. These studies help in understanding plausible synthetic and rearrangement pathways, transition states, and the energetics involved.

Hydrogen migration reactions and rearrangements in piperidine radicals and their protonated forms have been studied using high-level quantum chemical calculations. nih.gov These studies show that in the gas phase, 1,4-hydrogen shifts are often the most feasible rearrangements. nih.gov However, the presence of even a single solvent molecule, like water, can significantly alter the reaction pathway, making 1,2-hydrogen shifts more favorable by stabilizing the transition state. nih.gov Such computational models are crucial for predicting the outcomes of radical-mediated reactions involving piperidine rings.

The synthesis of lactam rings, such as the piperidin-2-one core, often involves cycloaddition reactions. Computational analysis of these reactions, like the Staudinger synthesis of β-lactams from ketenes and imines, reveals detailed potential energy surfaces. acs.org These studies indicate that the reaction mechanism can be highly dependent on the solvent, potentially shifting from a concerted mechanism in the gas phase to a stepwise process in solution, proceeding through zwitterionic intermediates. acs.org The stereoselectivity of such reactions is also predictable through computational modeling, with conrotatory ring closures often being energetically favored. acs.org

DFT calculations have also been employed to investigate the [4+2] cycloaddition reactions for the synthesis of δ-lactams (the class of compounds to which piperidin-2-one belongs). researchgate.net These models are used to locate and characterize the transition states, providing detailed geometric parameters (bond lengths and angles) and activation energies. This information is critical for understanding the diastereoselectivity of the reaction. researchgate.net For instance, in the synthesis of cis-3,4-disubstituted piperidines from β-lactam precursors, computational analysis rationalized the SN2-type ring-opening of a transient 1-azoniabicyclo[2.2.0]hexane intermediate. nih.gov

The table below presents representative activation energy data for reactions involving related lactam and piperidine structures, as determined by computational methods. These values illustrate the energy barriers that must be overcome for these transformations to occur.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | 2-Aza-3-silyloxy-1,3-butadiene + Acylsilane | M06-2X/6-311+G(d,p) | ~15-20 | researchgate.net |

| [2+2] Cycloaddition (Staudinger) | Fluoroketene + Formaldimine | Ab initio | ~10-14 (in solution) | acs.org |

| Hydrogen Migration (1,2-shift) | Piperidine Radical Cation (water-catalyzed) | G3B3 | ~12 | nih.gov |

| SNAr Reaction | 2-Ethoxy-3,5-dinitropyridine + Piperidine | DFT | Favorable (specific value not given) | researchgate.netresearchgate.net |

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are fundamental computational tools for understanding the electronic structure and chemical reactivity of molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and hardness/softness. tandfonline.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. Conversely, a small energy gap suggests the molecule is more reactive. tandfonline.com

For piperidin-4-one derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. tandfonline.com In this compound, the HOMO would likely have significant contributions from the benzyloxy group and the nitrogen atom's lone pair, whereas the LUMO would be concentrated around the carbonyl group (C=O), which acts as the primary electrophilic site.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. In this compound, these would be located around the carbonyl oxygen and the ether oxygen of the benzyloxy group. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Such regions would be found around the acidic amide proton (N-H) and the hydrogens on the carbons adjacent to the carbonyl group. researchgate.net

Green/Yellow: Regions of near-zero potential, typically found over nonpolar parts of the molecule like the phenyl ring's carbon framework and the aliphatic piperidine carbons. malayajournal.org

The following tables summarize typical FMO energy values and global reactivity parameters for analogous piperidone systems, calculated using DFT methods.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | -5.69 | -2.22 | 3.47 | DFT/B3LYP/6-31G(d,p) | tandfonline.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.28 | -1.27 | 4.01 | DFT/B3LYP/6-31G(d,p) | malayajournal.org |

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.69 |

| Electron Affinity (A) | -ELUMO | 2.22 |

| Chemical Hardness (η) | (I - A) / 2 | 1.735 |

| Chemical Softness (S) | 1 / (2η) | 0.288 |

| Electronegativity (χ) | (I + A) / 2 | 3.955 |

*Values calculated based on data for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one from reference tandfonline.com.

Emerging Research Frontiers in 4 Benzyloxy Piperidin 2 One Chemistry

Development of Novel and High-Efficiency Synthetic Pathways

The creation of diverse molecular libraries for drug screening hinges on the development of efficient and robust synthetic methodologies. For the 4-(benzyloxy)piperidin-2-one core and its related structures, researchers are moving beyond traditional methods to embrace strategies that offer higher yields, greater stereocontrol, and increased molecular complexity in fewer steps.

A prominent strategy is the use of multi-component reactions (MCRs) , which combine three or more reactants in a single operation to generate complex products, thereby maximizing efficiency and atom economy. researchgate.net While direct MCRs for this compound are not extensively documented, related approaches, such as the Biginelli-type reaction using 3-benzyloxybenzaldehyde, demonstrate the feasibility of incorporating the benzyloxy-aryl moiety in one-pot procedures to build complex heterocycles. nih.gov

Modern catalytic methods are also at the forefront of innovation. Asymmetric catalysis, in particular, allows for the synthesis of enantiomerically pure piperidones, which is critical for pharmacological applications. For instance, palladium-catalyzed decarboxylative allylic alkylation has been successfully applied to the synthesis of related piperazin-2-ones, yielding highly enantioenriched products that can be further transformed. nih.gov Such strategies are readily adaptable to the piperidin-2-one system.

Furthermore, targeted synthesis campaigns for specific biological targets have spurred the development of streamlined pathways. Research into dopamine (B1211576) D4 receptor antagonists, for example, has led to the creation of a 4-benzyloxypiperidine scaffold through straightforward and scalable steps, including alkylation of a hydroxypiperidine precursor with benzyl (B1604629) bromide, followed by deprotection and subsequent functionalization. nih.govnih.gov

Table 1: Overview of Modern Synthetic Strategies for Piperidone Scaffolds This table is interactive. Click on the headers to sort.

| Strategy | Key Reagents/Catalysts | Primary Advantage | Relevant Analogue/Example | Reference(s) |

| Multi-Component Reaction | Aldehydes, anilines, β-keto esters | High efficiency, complexity from simple precursors | One-pot synthesis of functionalized piperidines | researchgate.net |

| Asymmetric Catalysis | Palladium complexes, chiral ligands | High enantioselectivity | Enantioenriched α-tertiary piperazin-2-ones | nih.gov |

| Targeted Synthesis | NaH, Benzyl Bromide, NaBH(OAc)₃ | Direct, scalable route to a specific scaffold | 4-Benzyloxypiperidine D4R antagonists | nih.govnih.gov |

| Diversity-Oriented Synthesis | DIAD, TPP, NaBH(OAc)₃ | Access to a wide range of analogues | Library of piperidine (B6355638) derivatives for MenA inhibition | nih.gov |

Exploration of Unprecedented Chemical Transformations

The this compound scaffold is not merely a synthetic endpoint but a versatile intermediate amenable to a wide range of chemical transformations for further diversification. Research into the reactivity of the piperidine core allows for the introduction of novel functionalities and the construction of more complex molecular architectures.

Metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While many examples start from the more common 4-piperidone (B1582916) isomer, the principles are broadly applicable. Reactions like the Suzuki, Negishi, and Kumada couplings enable the linkage of aryl or other groups to the piperidine ring, providing a gateway to a vast chemical space. researchgate.net

More sophisticated transformations that control stereochemistry are of particular interest. Efficient, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for related 2-acyloxypiperidines. acs.org In these reactions, silyl (B83357) enolates act as nucleophiles to add alkyl groups at the C-2 position with high stereocontrol, which is dictated by the nature of the substituents on the piperidine ring. acs.org This methodology was instrumental in the total synthesis of the antimalarial alkaloid Febrifugine and represents a high-level strategy for functionalizing the carbon adjacent to the ring nitrogen. acs.org

The piperidine ring can also be a precursor to other heterocyclic systems. For example, research has shown that related cis-4-bromo-3-benzyloxypiperidines can be converted into a piperidin-3-one (B1582230) framework through dehydrobromination and subsequent hydrolysis, demonstrating the scaffold's potential for structural rearrangement and elaboration.

Table 2: Examples of Chemical Transformations on Piperidine Analogues This table is interactive. Click on the headers to sort.

| Transformation Type | Starting Analogue | Key Reagents | Product | Reference(s) |

| Suzuki Coupling | 4-piperidone enol phosphate | Arylboronic acids, Pd catalyst | 4-Aryl-tetrahydropyridine | researchgate.net |

| Nucleophilic Substitution | 2,3-Diacetoxy-N-Cbz-piperidine | Silyl enolate, Sc(OTf)₃ | trans-2-Alkyl-3-acetoxypiperidine | acs.org |

| Elimination/Hydrolysis | cis-4-Bromo-3-benzyloxypiperidine | Base, then Acid | Piperidin-3-one |

Integration with Flow Chemistry and Automated Synthesis

The demand for rapid synthesis and screening of compound libraries has driven the adoption of advanced technologies like flow chemistry and automated synthesis. These approaches offer superior control, reproducibility, and scalability compared to traditional batch methods.

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, provides precise control over parameters such as temperature, pressure, and residence time. thieme-connect.de This level of control is particularly advantageous for reactions that are difficult to manage in batch, allowing for improved yields and selectivities. thieme-connect.de While specific flow chemistry routes to this compound are not yet widely published, the technology is increasingly applied to the synthesis of complex heterocycles, demonstrating its immense potential for optimizing the production of piperidone derivatives. thieme-connect.de

Automated synthesis platforms are revolutionizing the way chemical libraries are generated. These systems can perform multi-step reaction sequences with minimal human intervention, enabling high-throughput synthesis. A notable example is the Stannyl (Sn) Amine Protocol (SnAP), which facilitates the rapid, one-pot synthesis of saturated N-heterocycles from stable, commercially available reagents. ethz.ch Integrating such automated technologies would dramatically accelerate the exploration of the chemical space around the this compound core, allowing for the rapid generation of analogues for biological evaluation.

Table 3: Comparison of Synthesis Technologies This table is interactive. Click on the headers to sort.

| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis | Reference(s) |

| Control | Limited control over mixing and temperature gradients | Precise control over temperature, time, and mixing | thieme-connect.de |

| Scalability | Often difficult and requires re-optimization | Easier to scale by running the system for longer | |

| Reproducibility | Can vary between batches | High, due to consistent automated processing | thieme-connect.de |

| Throughput | Low to medium | High, enabling rapid library synthesis | ethz.ch |

Bio-inspired Synthetic Approaches and Mimicry

Nature is a master chemist, and mimicking its synthetic strategies—a field known as biomimetic or bio-inspired synthesis—offers an elegant and powerful approach to constructing complex molecules. Many piperidine alkaloids are biosynthesized from amino acids like lysine, where enzymatic transformations generate key imine intermediates that undergo cyclization and further functionalization. wiley-vch.de

Chemists have drawn inspiration from these pathways to design novel laboratory syntheses. For example, a biomimetic, organocatalytic asymmetric synthesis has been developed to prepare piperidine-type alkaloids with high enantiomeric excess, using simple starting materials in a process that mirrors natural cyclization reactions. nih.gov Another powerful strategy is the biosynthesis-inspired three-component Mannich reaction , which has been used to stereoselectively construct highly functionalized piperidines, including structures related to the benzyloxy-substituted core. rsc.org

These bio-inspired approaches often lead to the formation of "privileged structures," which are semi-rigid scaffolds capable of interacting with multiple biological targets. mdpi.com While these methods are celebrated for their synthetic elegance, they can present challenges, as attempts to replicate complex enzymatic cyclizations in the lab sometimes result in low yields due to competing side reactions. mdpi.com

Table 4: Examples of Bio-Inspired Synthetic Methods for Piperidines This table is interactive. Click on the headers to sort.

| Bio-Inspired Method | Natural Process Mimicked | Key Reaction | Resulting Structure Type | Reference(s) |

| Organocatalytic Synthesis | Alkaloid biosynthesis | Asymmetric cyclization | 2-Substituted piperidines | nih.gov |

| Three-Component Reaction | Mannich reaction in biosynthesis | Vinylogous Mannich reaction | Polyfunctional piperidines | rsc.org |

| Aldol-Based Strategy | Polyketide-like assembly | Aldol condensation | Bis(piperidine) derivatives | mdpi.com |

Advanced Computational Design of Next-Generation Analogues

The integration of computational chemistry, or in silico design, into the research pipeline has become indispensable for the rational design of new therapeutic agents. These methods allow scientists to predict the properties of molecules before they are synthesized, saving significant time and resources.

Molecular docking is a widely used technique to predict how a molecule will bind to the active site of a biological target. Numerous studies have employed docking to investigate piperidone and piperidine derivatives, including predicting their binding affinity to targets like the dopamine D4 receptor, dengue virus protease, and the urokinase receptor. nih.govusm.mynih.gov These predictions can guide the design of new analogues with improved potency. For instance, computational studies have successfully rationalized experimental results where the introduction of a bulky benzyloxy group led to a loss of activity, correctly predicting that the binding pocket was not large enough to accommodate it. nih.gov

Beyond simple docking, researchers are using structure-based combinatorial library design . In this approach, a core scaffold, such as a benzyloxy-pyranone, is computationally combined with a virtual library of fragments. frontiersin.org The resulting virtual products are then screened in silico for their predicted binding affinity, and only the most promising candidates are selected for synthesis and biological testing. frontiersin.org This method significantly enhances the efficiency of hit identification. Advanced methods like Density Functional Theory (DFT) are also used to explore the electronic properties and stability of designed molecules, providing a deeper understanding of their chemical behavior. doi.org

Table 5: Applications of Computational Design in Piperidine/Piperidone Research This table is interactive. Click on the headers to sort.

| Target / Application | Computational Method | Key Finding / Purpose | Reference(s) |

| Dopamine D4 Receptor | Molecular Docking | Predict binding modes of benzyloxypiperidine antagonists to guide SAR. | nih.govnih.gov |

| SARS-CoV-2 Main Protease | Molecular Docking, MD Simulations | Identify potential inhibitors from libraries of known compounds. | mdpi.comnih.gov |

| Urokinase Receptor (uPAR) | Molecular Docking | Rationalize loss of activity for a benzyloxy-substituted analogue due to steric clash. | nih.gov |

| HIV-1 Integrase | Combinatorial Library Design, Docking | Select novel, potent inhibitors from a virtual library for synthesis. | frontiersin.org |

| Hydrazone Derivatives | DFT, Hirshfeld Surface Analysis | Investigate molecular conformation and crystal stability. | doi.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.